molecular formula C8H8Br2O2S B15090903 Isopropyl 3,4-dibromothiophene-2-carboxylate

Isopropyl 3,4-dibromothiophene-2-carboxylate

Cat. No.: B15090903
M. Wt: 328.02 g/mol
InChI Key: LZIJRFJMRIYSKY-UHFFFAOYSA-N
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Description

Isopropyl 3,4-dibromothiophene-2-carboxylate: is a heterocyclic compound that contains a thiophene ring substituted with bromine atoms at the 3 and 4 positions and an isopropyl ester group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,4-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of thiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3,4-dibromothiophene-2-carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3,4-dibromothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Isopropyl 3,4-dibromothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of thiophene-based polymers and other heterocyclic compounds .

Biology and Medicine: In biological research, thiophene derivatives are investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound may be used in the development of new therapeutic agents .

Industry: In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. This compound can be employed in the fabrication of these advanced materials .

Mechanism of Action

The mechanism of action of Isopropyl 3,4-dibromothiophene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atoms and ester group play crucial roles in determining the reactivity and selectivity of the compound. The thiophene ring can participate in various electronic interactions, influencing the overall behavior of the molecule .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Isopropyl 3,4-dibromothiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine atoms and an isopropyl ester group.

Properties

Molecular Formula

C8H8Br2O2S

Molecular Weight

328.02 g/mol

IUPAC Name

propan-2-yl 3,4-dibromothiophene-2-carboxylate

InChI

InChI=1S/C8H8Br2O2S/c1-4(2)12-8(11)7-6(10)5(9)3-13-7/h3-4H,1-2H3

InChI Key

LZIJRFJMRIYSKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C(=CS1)Br)Br

Origin of Product

United States

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